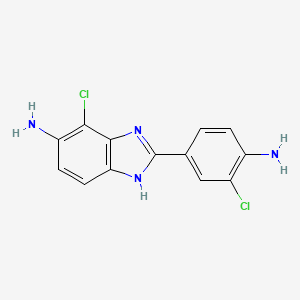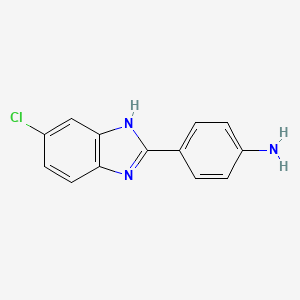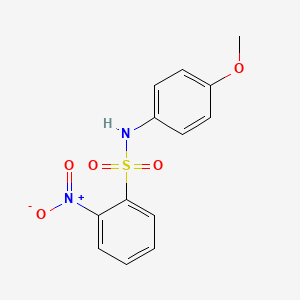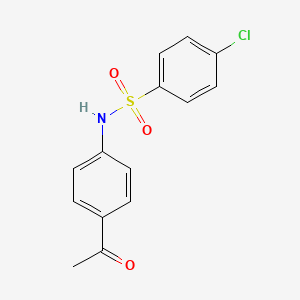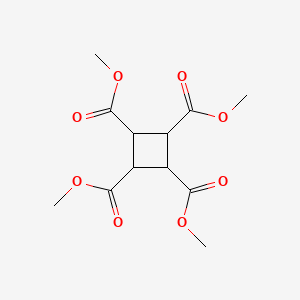
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Descripción general
Descripción
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a chemical compound with the empirical formula C12H16O8 . It has a molecular weight of 288.25 .
Synthesis Analysis
The synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves the formation of a mixture of maleic anhydride and hexamethylbenzene when exposed to ultraviolet irradiation .Molecular Structure Analysis
The molecular structure of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate contains a total of 36 bonds, including 20 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 four-membered ring, and 4 esters (aliphatic) .Physical And Chemical Properties Analysis
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 356.6±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.2±3.0 kJ/mol and a flash point of 155.6±26.5 °C . The index of refraction is 1.474 .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Synthesis of Drug Candidates
TMCT is a valuable building block in pharmaceutical research, particularly in the synthesis of innovative drug candidates. Its unique molecular structure enables the exploration of new pathways for targeted therapies, potentially addressing a wide range of health conditions .
Organic Synthesis: Intermediate for Complex Molecules
In organic chemistry, TMCT serves as an intermediate for the synthesis of complex molecules. Its reactivity can be harnessed to create a variety of compounds with potential applications in different fields of chemistry .
Material Science: Formation of Polymers
TMCT’s four carboxylate groups make it an excellent candidate for forming polymers with unique properties. These polymers could have applications in creating new materials with specific mechanical, thermal, or electrical characteristics .
Catalysis: Ligand for Metal Complexes
TMCT can act as a ligand to form metal complexes, which are useful in catalysis. These complexes can accelerate chemical reactions, which is beneficial in industrial processes and environmental applications .
Nanotechnology: Capping Agent for Nanoparticles
The compound has been used as a capping agent in the preparation of gold colloids. This application is crucial in the field of nanotechnology, where controlling the size and stability of nanoparticles is essential .
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure, TMCT can be used as a standard in chromatographic analysis to help identify and quantify substances within a mixture .
Biochemistry: Study of Enzymatic Reactions
TMCT can be used to study enzymatic reactions involving carboxylate groups. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Environmental Science: Degradation Studies
Researchers can use TMCT to study degradation processes of cyclic compounds in the environment. Understanding these processes is vital for assessing the environmental impact of chemical substances .
Propiedades
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate | |
CAS RN |
1032-95-7, 3999-67-5 | |
| Record name | NSC122966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC103000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



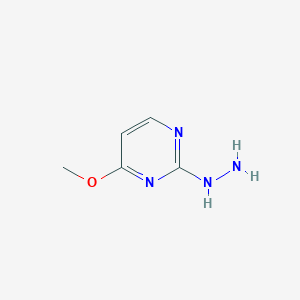





![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)


